(2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
Properties
IUPAC Name |
(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-5-6-12-13(7-9)21-14(15(20)19-12)8-18-11-4-2-1-3-10(11)17/h1-8,18H,(H,19,20)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNUYJHNNAABGD-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that benzothiazine derivatives can inhibit the growth of certain bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Benzothiazine derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic activities. Researchers are also investigating their potential as enzyme inhibitors and receptor modulators.
Industry
Industrially, this compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Methoxy-Substituted Analogs
Two structurally related analogs are documented in the evidence, differing in the substitution pattern of the phenylamino group:
Analog 1: (2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-12-2)
- Substituent : 2-Methoxyphenyl group (electron-donating methoxy at the ortho position).
- Safety precautions include avoiding heat sources (P210) and keeping away from children (P102) .
Analog 2: (2E)-7-Chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-11-1)
- Substituent : 4-Methoxyphenyl group (methoxy at the para position).
- Impact :
Comparison with Other Compound Classes
Benzodiazepine Derivatives
- Example : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) .
- Comparison: Both feature a 2-chlorophenyl group, but the benzodiazepine core includes a nitro group and a seven-membered ring.
Triazole-Thione Derivatives
- Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione .
- Comparison :
- Chlorophenyl groups facilitate hydrogen bonding (N–H···S) and influence crystal packing.
- Similar halogenated motifs may enhance thermal stability or crystallinity.
Biological Activity
The compound (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one , also known by its CAS number 338417-15-5, belongs to the benzothiazine class of compounds. Benzothiazines have garnered attention for their diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2OS |
| Molar Mass | 316.81 g/mol |
| Density | 1.433 g/cm³ (predicted) |
| Boiling Point | 498.4 °C (predicted) |
| pKa | 9.34 (predicted) |
Research indicates that compounds within the benzothiazine class exhibit multiple mechanisms of action, including:
- Inhibition of Cancer Cell Proliferation : Studies have shown that these compounds can significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition is often evaluated using assays like MTT and flow cytometry to assess apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has also been linked to reduced levels of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response associated with cancer progression .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of various benzothiazole derivatives on cancer cell lines, revealing that certain derivatives, including those structurally similar to our compound, exhibited significant anticancer properties. For instance, compound B7 demonstrated potent inhibition of A431 and A549 cells by inducing apoptosis and causing cell cycle arrest at concentrations as low as 1 µM .
-
Anti-inflammatory Activity :
- In a separate investigation involving mouse monocyte macrophages (RAW264.7), it was found that treatment with benzothiazole derivatives led to a marked decrease in inflammatory markers IL-6 and TNF-α. This suggests that the compound may serve dual roles as both an anticancer agent and an anti-inflammatory agent .
-
Molecular Docking Studies :
- Molecular docking analyses have been performed to predict the binding affinities of this compound to various targets involved in cancer signaling pathways. These studies suggest potential interactions with proteins involved in the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
